ethyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
Description
This compound (CAS: 923243-77-0) features a benzoate ester core linked via an acetamido bridge to a 1H-indole moiety substituted at position 2 with a 5-methyl-1,3,4-oxadiazole ring (Fig. 1). Its molecular formula is C₂₂H₂₀N₄O₄ (MW: 404.42) . The 1,3,4-oxadiazole ring is known for metabolic stability and bioactivity, while the indole and benzoate groups contribute to π-π stacking and hydrogen-bonding interactions, making it a candidate for pharmaceutical applications.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-3-29-22(28)15-8-10-17(11-9-15)23-20(27)13-26-18-7-5-4-6-16(18)12-19(26)21-25-24-14(2)30-21/h4-12H,3,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSPWIDKNMDEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Indole Synthesis: The indole ring can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reactions: The oxadiazole and indole intermediates are then coupled using acylation reactions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Ethyl 4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzoate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Material Science: The compound’s stability and reactivity make it suitable for use in the development of new materials and sensors.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
Comparison with Similar Compounds
Substituent Variations on the 1,3,4-Oxadiazole Ring
Key Insights :
Variations in Linker and Core Structures
Key Insights :
- Sulfanyl vs.
- Core Modifications: Thiazolidinone derivatives () introduce additional heterocycles, broadening pharmacological profiles (e.g., antimicrobial activity).
Characterization :
- Common techniques include ¹H/¹³C NMR, IR, and elemental analysis (). For example, the indole NH proton in the target compound would appear near δ 10-12 ppm in ¹H NMR, while oxadiazole carbons resonate at δ 160-170 ppm in ¹³C NMR.
Biological Activity
Ethyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and case studies.
The molecular formula of this compound is C20H19N3O5, with a molecular weight of approximately 381.4 g/mol. The compound features a complex structure that includes an indole moiety and an oxadiazole ring, which are known to contribute to its biological activity.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds displayed effective activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL. These compounds were found to be more effective than standard antibiotics such as chloramphenicol .
Anticancer Properties
Oxadiazole derivatives have been investigated for their potential anticancer properties. A study highlighted the ability of certain oxadiazole compounds to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the indole group in this compound may enhance its efficacy by promoting cell cycle arrest and inhibiting tumor growth .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds containing oxadiazole rings have shown promising anti-inflammatory effects. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary studies indicate that this compound may modulate these pathways, thereby reducing inflammation in experimental models .
Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against S. aureus and E. coli; MICs: 4–32 µg/mL |
| Study 2 | Anticancer | Induced apoptosis in cancer cell lines; activated caspases |
| Study 3 | Anti-inflammatory | Inhibited COX and LOX enzymes; reduced pro-inflammatory cytokines |
Case Studies
- Antimicrobial Efficacy : A series of experiments assessed the efficacy of various oxadiazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited a two-fold increase in activity compared to traditional antibiotics .
- Cancer Cell Studies : In vitro studies on human cancer cell lines revealed that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM. Mechanistic studies suggested that it triggered apoptosis through mitochondrial pathways .
- Inflammation Models : In vivo models demonstrated that treatment with this compound resulted in a marked decrease in inflammatory markers following induced inflammation, indicating its potential use in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
